2,2-Dihexylpropanedinitrile
Description
2,2-Dihexylpropanedinitrile (C₁₅H₂₆N₂) is a dinitrile compound characterized by two hexyl (-C₆H₁₃) groups attached to the central carbon of a propanedinitrile backbone. These compounds are typically used in organic synthesis, coordination chemistry, and materials science due to their electron-withdrawing nitrile groups, which enhance reactivity and stability .
Properties
CAS No. |
122909-81-3 |
|---|---|
Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,2-dihexylpropanedinitrile |
InChI |
InChI=1S/C15H26N2/c1-3-5-7-9-11-15(13-16,14-17)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
IYQIDRMRIXMAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)(C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,2-Dihexylpropanedinitrile (hypothetical data inferred from analogs) with related propanedinitrile derivatives:
Key Findings from Analogous Compounds:
Reactivity: Chlorinated derivatives (e.g., 2,2-Dichloropropanedinitrile) exhibit higher electrophilicity due to electron-withdrawing Cl groups, making them reactive in nucleophilic substitutions . In contrast, alkyl-substituted derivatives (e.g., hypothetical 2,2-Dihexylpropanedinitrile) likely display enhanced solubility in nonpolar solvents and reduced reactivity, favoring applications in hydrophobic matrices.
Applications: Aromatic substituents (e.g., benzylidene in , quinoxaline in ) enable π-conjugation, critical for optoelectronic materials. Aliphatic chains (e.g., hexyl groups) may improve compatibility with polymers or lipids.
Safety : Chlorinated and aromatic derivatives are associated with acute toxicity (e.g., skin/eye irritation ), while long-chain alkyl groups (hexyl) may raise concerns about environmental persistence.
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